molecular formula C17H21N5O3 B2657537 1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1796987-21-7

1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Cat. No.: B2657537
CAS No.: 1796987-21-7
M. Wt: 343.387
InChI Key: SZJGMDBLKJKNMC-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a morpholinopyrimidinyl moiety, and a urea linkage, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxyphenyl intermediate through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Synthesis of the Morpholinopyrimidinyl Intermediate: The next step involves the synthesis of the 2-morpholinopyrimidin-4-yl intermediate. This can be achieved by reacting 2-chloropyrimidine with morpholine under reflux conditions in a suitable solvent like ethanol or acetonitrile.

    Coupling Reaction: The final step is the coupling of the two intermediates. The 3-methoxyphenyl intermediate is reacted with the 2-morpholinopyrimidin-4-yl intermediate in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or triphosgene to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Corresponding amines

    Substitution: Nitrated, sulfonated, or halogenated derivatives

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has found applications in various scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)urea
  • 1-(3-Methoxyphenyl)-3-(quinolin-4-ylmethyl)urea
  • 1-(3-Methoxyphenyl)-3-(benzyl)urea

Uniqueness

1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea stands out due to the presence of the morpholinopyrimidinyl moiety, which imparts unique chemical and biological properties. This structural feature can enhance its binding affinity to specific targets, improve its solubility, and modulate its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-15-4-2-3-13(11-15)21-17(23)19-12-14-5-6-18-16(20-14)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJGMDBLKJKNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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